molecular formula C7H8ClN3O2 B1354795 6-Chloro-N-ethyl-3-nitropyridin-2-amine CAS No. 33742-69-7

6-Chloro-N-ethyl-3-nitropyridin-2-amine

Cat. No. B1354795
CAS RN: 33742-69-7
M. Wt: 201.61 g/mol
InChI Key: TXERJEKFMCQUFL-UHFFFAOYSA-N
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Patent
US09073926B2

Procedure details

To a solution of 6-chloro-N-ethyl-3-nitropyridin-2-amine (1.82 g, 9.04 mmol) in ethanol (20 mL) is added iron powder (2.52 g, 45.2 mmol) and a solution of ammonium chloride (2.42 g, 45.2 mmol) in H2O (8 mL). The mixture is heated in a microwave reactor at 140° C. for 30 min. The mixture is diluted with EtOAc, filtered and evaporated to afford the title compound as a brown oil (1.55 g, 100%) which was used in the next step without purification.
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.52 g
Type
catalyst
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH3:10])[C:5]([N+:11]([O-])=O)=[CH:4][CH:3]=1.[Cl-].[NH4+]>C(O)C.O.CCOC(C)=O.[Fe]>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH3:10])[C:5]([NH2:11])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NCC)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.52 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
2.42 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.